molecular formula C22H26N4O3S2 B11658604 (5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 361994-32-3

(5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11658604
CAS No.: 361994-32-3
M. Wt: 458.6 g/mol
InChI Key: SGBAOKJMDQTFAR-VKAVYKQESA-N
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Description

(5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the correct formation of the thiazolidinone ring and the incorporation of the various functional groups.

  • Step 1: Formation of the Thiazolidinone Ring

    • Reactants: 2-aminothiazole, carbon disulfide, and an appropriate alkylating agent.
    • Conditions: The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
  • Step 2: Introduction of the Pyrido[1,2-a]pyrimidin-3-yl Group

    • Reactants: The intermediate from step 1, 4-methylpiperidine, and a suitable coupling reagent.
    • Conditions: The reaction is typically performed under reflux conditions in an inert atmosphere.
  • Step 3: Final Functionalization

    • Reactants: The intermediate from step 2, 3-methoxypropyl bromide, and a base such as potassium carbonate.
    • Conditions: The reaction is carried out at room temperature in a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
    • Products: Oxidized derivatives with potential changes in biological activity.
  • Reduction

    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
    • Conditions: Performed in anhydrous solvents under inert atmosphere.
    • Products: Reduced forms of the compound with altered chemical properties.
  • Substitution

    • Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
    • Conditions: Conducted in polar solvents with or without catalysts.
    • Products: Substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: Possible application as an inhibitor of specific enzymes involved in disease pathways.

    Antimicrobial Activity: Evaluation of its effectiveness against various microbial strains.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for treating diseases such as cancer, diabetes, or infections.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: Use as a pesticide or herbicide due to its biological activity.

    Cosmetics: Incorporation into formulations for skincare or haircare products.

Mechanism of Action

The mechanism of action of “(5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridopyrimidines: Studied for their anticancer and antiviral activities.

    Piperidine Derivatives: Investigated for their neuroprotective and analgesic effects.

Uniqueness

The unique combination of functional groups in “(5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” sets it apart from other compounds. Its potential for diverse biological activities and applications in various fields makes it a compound of significant interest for further research and development.

Properties

CAS No.

361994-32-3

Molecular Formula

C22H26N4O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S2/c1-15-7-11-24(12-8-15)19-16(20(27)25-9-4-3-6-18(25)23-19)14-17-21(28)26(22(30)31-17)10-5-13-29-2/h3-4,6,9,14-15H,5,7-8,10-13H2,1-2H3/b17-14-

InChI Key

SGBAOKJMDQTFAR-VKAVYKQESA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC

Origin of Product

United States

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